molecular formula C16H23N5Na2O15P2 B13863981 disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

Cat. No.: B13863981
M. Wt: 633.3 g/mol
InChI Key: BUWGXAMQXMUESR-XXXPXKTMSA-L
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Description

Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an amino group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the phosphate groups. Reaction conditions often require precise temperature control, pH adjustments, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs. The use of high-throughput screening and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and as an additive in biochemical assays.

Mechanism of Action

The mechanism of action of disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares structural similarities but has different functional groups and biological roles.

    Nicotinamide adenine dinucleotide (NAD): Similar in structure but involved in different biochemical pathways.

    Cyclic adenosine monophosphate (cAMP): Another related compound with distinct functions in cellular signaling.

Uniqueness

Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its role in modulating biochemical pathways make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5-,7+,8-,9?,10-,11+,14-,15+;;/m1../s1

InChI Key

BUWGXAMQXMUESR-XXXPXKTMSA-L

Isomeric SMILES

C[C@@H]1[C@@H](C([C@@H]([C@@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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